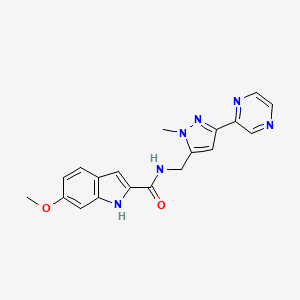
6-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Compounds similar to the one have been synthesized and characterized, laying the groundwork for understanding their chemical properties and potential biological activities. For instance, the synthesis and characterization of new derivatives with potential cytotoxic activities against cancer cells have been detailed, highlighting the importance of structural modifications for enhancing biological activities (Hassan et al., 2014).
Anticancer Activity
- Research on structurally related compounds has focused on their anticancer properties. Novel indole, aminoindole, and pyranoindole derivatives have been studied for their anti-inflammatory activity, which could be indirectly related to cancer therapeutics due to the role of inflammation in cancer progression (Nakkady et al., 2000).
Mechanistic Insights
- Studies have explored the mechanisms of action of similar compounds, such as the inhibition of specific cellular pathways or enzymes critical in disease processes, including cancer. For example, compounds have been identified as potent, selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, offering insights into targeted cancer therapies (Degorce et al., 2016).
Neuroprotective and Antimicrobial Applications
- Some derivatives have shown neuroprotective activities and potential in treating neurodegenerative diseases, like Alzheimer's, by affecting specific molecular targets, such as histone deacetylases (Lee et al., 2018). Additionally, the antimicrobial and antifungal activities of related compounds have been explored, suggesting a broad spectrum of potential therapeutic applications (Hassan, 2013).
Drug Design and Molecular Hybridization
- The concept of molecular hybridization has been applied to develop novel compounds by combining structural features of indoles and pyrazoles, aiming to discover antitumor agents with enhanced activity and selectivity (Hassan et al., 2021).
properties
IUPAC Name |
6-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-25-13(8-16(24-25)18-11-20-5-6-21-18)10-22-19(26)17-7-12-3-4-14(27-2)9-15(12)23-17/h3-9,11,23H,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJIVDBQCFYGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)



![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)
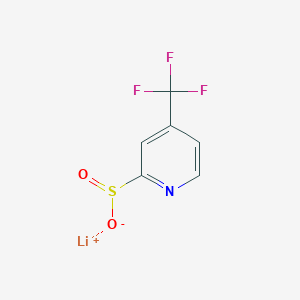
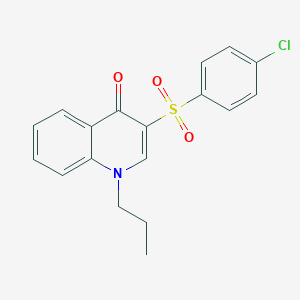
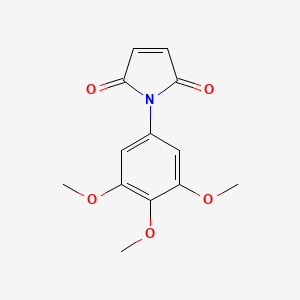
![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)
![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
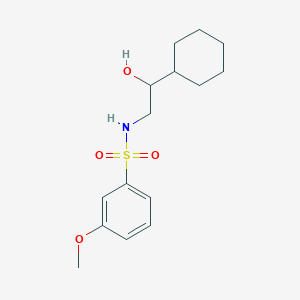
![1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517650.png)